molecular formula C12H8O4 B1666803 Bergapten CAS No. 484-20-8

Bergapten

Cat. No. B1666803
CAS RN: 484-20-8
M. Wt: 216.19 g/mol
InChI Key: BGEBZHIAGXMEMV-UHFFFAOYSA-N
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Patent
US07772408B1

Procedure details

A solution of iodine (1.0 g, 4 mmol) and magnesium (0.2 g, 8 mmol) was stirred in anhydrous ether (30 ml) under reflux until colourless to prepare magnesium iodide. Bergapten (1.0 g, 4.5 mmol) was suspended in anhydrous ether and added to the solution. After heating the mixture to reflux for 45 min, the solvent was removed under reduced pressure. The residue was dried at 120° C. for 30 min, kept at 160-165° C. for 90 min, and decomposed with 25% sulfuric acid. The crude product was filtered, washed with a solution of thiosulfate, dried, and used for the synthesis of the 5-phenylalkoxy- and 5-cyclohexylalkoxypsoralens without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
II.[Mg].[I-].[Mg+2].[I-].C[O:8][C:9]1[C:17]2[CH:18]=[CH:19][C:20]([O:22][C:16]=2[CH:15]=[C:14]2[C:10]=1[CH:11]=[CH:12][O:13]2)=[O:21]>CCOCC>[CH:11]1[C:10]2=[C:9]([OH:8])[C:17]3[CH:18]=[CH:19][C:20](=[O:21])[O:22][C:16]=3[CH:15]=[C:14]2[O:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
II
Name
Quantity
0.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Mg+2].[I-]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C2C=COC2=CC3=C1C=CC(=O)O3
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux until colourless
ADDITION
Type
ADDITION
Details
added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
After heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried at 120° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The crude product was filtered
WASH
Type
WASH
Details
washed with a solution of thiosulfate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
used for the synthesis of the 5-phenylalkoxy- and 5-cyclohexylalkoxypsoralens without further purification

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C1=COC=2C1=C(C3=C(C2)OC(=O)C=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.